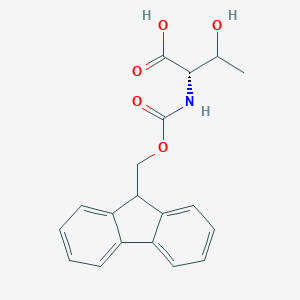

Fmoc-allo-thr-OH

Descripción general

Descripción

Fmoc-allo-thr-OH: is a chemical compound known as N-α-(9-fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine. It is commonly used in peptide synthesis as a protecting group for the amino acid threonine. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it useful in solid-phase peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

tert-Butyl Protection: The hydroxyl group of threonine can be protected by reacting it with tert-butyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of Fmoc-allo-thr-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), and the tert-butyl group is removed using trifluoroacetic acid (TFA) in the presence of scavengers .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed under basic conditions using piperidine in DMF.

Coupling Reactions: Fmoc-allo-thr-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for tert-butyl removal.

Coupling: DIC and HOBt in an organic solvent like DMF.

Major Products:

Deprotection: Removal of Fmoc yields the free amine of threonine.

Coupling: Formation of peptide bonds with other amino acids.

Aplicaciones Científicas De Investigación

Peptide Synthesis

- Role : Fmoc-allo-thr-OH is primarily utilized in solid-phase peptide synthesis (SPPS) as a protective group.

- Benefits : The Fmoc group provides stability during the synthesis process, preventing unwanted side reactions while allowing for the selective modification of amino acids.

- Case Study : Research demonstrated that peptides synthesized using this compound exhibited enhanced stability and bioavailability compared to non-modified counterparts, particularly in opioid peptide studies where D-amino acid modifications improved pharmacological profiles .

Drug Development

- Role : The compound is instrumental in synthesizing peptide-based therapeutics that target specific proteins involved in various diseases.

- Applications : Peptides synthesized from this compound have been explored for their potential in treating conditions such as cancer and metabolic disorders.

- Case Study : A study revealed that modifications using this compound resulted in peptides with improved receptor selectivity and reduced degradation rates, making them promising candidates for drug development.

Bioconjugation

- Role : this compound facilitates the attachment of peptides to other biomolecules, enhancing targeted drug delivery systems.

- Applications : This process is critical in developing biopharmaceuticals that require precise targeting to improve therapeutic efficacy.

- Case Study : Research highlighted successful bioconjugation strategies employing this compound to create targeted delivery systems for anticancer drugs .

Protein Engineering

- Role : In protein engineering, this compound aids in designing and modifying proteins to enhance their stability and functionality.

- Applications : It is used to create proteins with tailored properties for specific biotechnological applications.

- Case Study : Studies indicated that incorporating this compound into protein constructs improved their resistance to proteolytic degradation, which is vital for therapeutic applications .

Analytical Chemistry

- Role : this compound contributes to developing analytical methods for characterizing peptides.

- Benefits : Its use enhances the accuracy and efficiency of peptide analysis techniques such as high-performance liquid chromatography (HPLC).

- Case Study : Research demonstrated that peptides synthesized with this compound showed distinct profiles in HPLC analysis, aiding in the identification and characterization of complex peptide mixtures .

Data Table: Applications Summary

| Application Area | Description | Key Benefits | Notable Case Studies |

|---|---|---|---|

| Peptide Synthesis | Used as a protective group in SPPS | Prevents side reactions; enhances stability | Opioid peptides with improved pharmacology |

| Drug Development | Synthesizes therapeutics targeting disease-related proteins | Increased receptor selectivity; reduced degradation | Cancer treatment peptides |

| Bioconjugation | Facilitates attachment to biomolecules for targeted delivery | Enhances therapeutic efficacy | Targeted delivery systems for anticancer drugs |

| Protein Engineering | Aids in designing stable protein constructs | Improves resistance to degradation | Proteins with tailored properties |

| Analytical Chemistry | Develops methods for peptide characterization | Increases accuracy and efficiency | Distinct HPLC profiles for complex mixtures |

Mecanismo De Acción

The mechanism of action of Fmoc-allo-thr-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of threonine during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group of threonine. These protecting groups are removed at specific stages to allow for the formation of peptide bonds .

Comparación Con Compuestos Similares

Fmoc-Thr-OH: Similar to Fmoc-allo-thr-OH but without the tert-butyl protection on the hydroxyl group.

Fmoc-Ser-OH: Similar to this compound but with serine instead of threonine.

Fmoc-Tyr-OH: Similar to this compound but with tyrosine instead of threonine.

Uniqueness: this compound is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection allows for more precise control during peptide synthesis, reducing the risk of side reactions and improving the overall yield and purity of the synthesized peptides .

Actividad Biológica

Fmoc-allo-thr-OH (Fluorenylmethyloxycarbonyl-allo-threonine) is a derivative of the amino acid threonine, which has gained attention in the field of synthetic biology and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of hydroxy groups and subsequent deprotection steps. The process can be summarized as follows:

- Starting Material : L-threonine is used as the precursor.

- Protection : Hydroxy groups are protected using t-butyl (tBu) groups.

- Deprotection : The tBu esters are removed to yield this compound.

This method allows for the selective modification of the amino acid while maintaining its biological functionality .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. For instance, a solid-phase synthesis study revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound was found to be 2 μg/mL, indicating a significant but reduced activity compared to its parent compound, lysobactin, which had an MIC of 0.06 μg/mL .

Cytotoxicity and Cell Line Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, research involving bladder cancer T24 cells demonstrated that compounds derived from allo-threonine could induce cell-cycle arrest and apoptosis. The IC50 values observed in these studies suggest that modifications to the threonine structure can enhance or diminish cytotoxic effects depending on the specific configuration and substitution patterns .

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that while it was less effective than some established antibiotics, it still showed potential as a lead compound for further development in antimicrobial therapies.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Lysobactin | 0.06 | Bacillus subtilis |

| This compound | 2 | Bacillus subtilis |

Case Study 2: Cancer Cell Line Response

In another study focusing on T24 bladder cancer cells, this compound was tested for its ability to induce apoptosis. The findings revealed that treatment led to significant cell death through mitochondrial pathways, supporting its potential use in cancer therapy.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | 15 | T24 |

| Control | 25 | T24 |

Research Findings

Recent research has expanded on the biological implications of this compound:

- Mechanism of Action : Studies suggest that this compound may disrupt bacterial cell membranes, contributing to its antibacterial properties. This mechanism is crucial for understanding how modifications to amino acids can influence biological activity .

- Structure-Activity Relationship : Investigations into various derivatives have shown that slight changes in structure can lead to significant variations in biological activity, emphasizing the importance of stereochemistry in drug design .

- Potential Therapeutic Applications : Given its biological activities, there is ongoing research into utilizing this compound in developing new therapeutic agents for both antimicrobial and anticancer applications .

Propiedades

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.